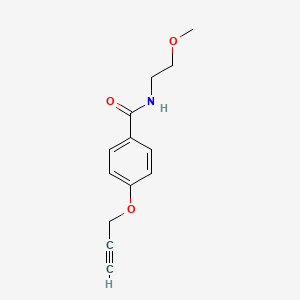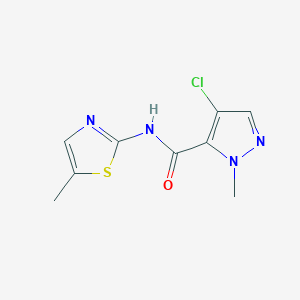
N'-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-propylurea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the class of urea derivatives. CPPU is widely used in various agricultural practices to enhance the growth and yield of different crops. CPPU has gained significant attention in recent years due to its potential applications in plant biotechnology and genetic engineering.
作用机制
CPPU acts as a cytokinin, which is a type of plant hormone that regulates cell division and differentiation. CPPU promotes cell division and elongation, leading to enhanced growth and yield of crops. CPPU also regulates the expression of genes involved in fruit development and ripening, leading to improved fruit quality.
Biochemical and Physiological Effects:
CPPU has been shown to stimulate the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar content in fruits. CPPU also increases the concentration of cytokinins in plants, leading to enhanced growth and yield. CPPU has been shown to regulate the expression of genes involved in stress response and defense mechanisms in plants, making it a valuable tool for crop protection.
实验室实验的优点和局限性
CPPU is a valuable tool for plant biotechnology and genetic engineering research. CPPU can be used to induce parthenocarpy in different fruits, which is a useful tool for studying fruit development and ripening. CPPU can also be used to enhance the growth and yield of different crops, making it a valuable tool for studying plant physiology and metabolism. However, CPPU is expensive and has limited solubility in water, which can make it difficult to use in lab experiments.
未来方向
There are several future directions for research on CPPU. One direction is to study the molecular mechanisms underlying the effects of CPPU on plant growth and development. Another direction is to investigate the potential applications of CPPU in plant stress tolerance and defense mechanisms. CPPU may also have potential applications in the production of plant-based pharmaceuticals and nutraceuticals. Further research is needed to fully understand the potential applications of CPPU in plant biotechnology and genetic engineering.
合成方法
CPPU can be synthesized by the reaction of 4-chloroaniline with 2-cyclohexen-1-one in the presence of sodium hydroxide. The resulting product is then reacted with propylamine in the presence of an acidic catalyst to yield CPPU. The chemical structure of CPPU is shown below:
科学研究应用
CPPU has been extensively studied in the field of plant biotechnology and genetic engineering. CPPU has been shown to enhance the growth and yield of various crops such as grapes, apples, kiwis, and strawberries. CPPU has also been used to induce parthenocarpy in different fruits, which is the development of fruit without fertilization. CPPU has been shown to increase the size and quality of fruits and vegetables, making it a valuable tool for commercial agriculture.
属性
IUPAC Name |
3-(4-chlorophenyl)-1-(2-hydroxycyclohexyl)-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-2-11-19(14-5-3-4-6-15(14)20)16(21)18-13-9-7-12(17)8-10-13/h7-10,14-15,20H,2-6,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNHCEWGKRZWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCC1O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(2-hydroxycyclohexyl)-1-propylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)
![N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide](/img/structure/B5298742.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide](/img/structure/B5298745.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5298756.png)
![2-(methoxymethyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5298759.png)

![5-amino-3-[1-cyano-2-(2-thienyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5298775.png)
![4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine](/img/structure/B5298781.png)
![7-(3-chlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5298789.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5298791.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5298801.png)
![N-(4-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298812.png)
![N-{4-[(allylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5298819.png)
